![molecular formula C17H14N2O4S B2898487 (E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide CAS No. 1372762-38-3](/img/structure/B2898487.png)
(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Benzenesulfonyl-1H-indole-5-carbonitrile” is a solid substance provided by Sigma-Aldrich . It’s part of a collection of unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “1-Benzenesulfonyl-1H-indole-5-carbonitrile” has a linear formula of C15H10N2O2S .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzenesulfonyl-1H-indole-5-carbonitrile” include its solid form and a linear formula of C15H10N2O2S .Mecanismo De Acción
Target of Action
MPT0E014 primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in regulating gene expression .
Mode of Action
MPT0E014 acts as an HDAC inhibitor . By inhibiting HDACs, MPT0E014 increases the acetylation of histones, which leads to a more relaxed DNA structure and promotes gene expression . This can have various downstream effects, depending on the genes that are expressed .
Biochemical Pathways
MPT0E014 affects several biochemical pathways. It has been shown to modulate myocardial autophagy , inflammation , and insulin signaling . It also influences the mTOR signaling pathway and the expression of poly adenosine diphosphate ribose polymerase 1 (PARP1) , advanced glycosylation end product-specific receptor (RAGE) , and various proinflammatory cytokines .
Pharmacokinetics
The pharmacokinetics of MPT0E014 involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, MPT0E014 is absorbed and distributed throughout the body .
Result of Action
The inhibition of HDACs by MPT0E014 leads to various molecular and cellular effects. It has been shown to improve cardiac function in type 2 diabetes mellitus (T2DM) rats by modulating myocardial autophagy, inflammation, and insulin signaling . It also reduces the expression of proinflammatory cytokines .
Action Environment
The action of MPT0E014 can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in a high-fat diet, can impact the effectiveness of MPT0E014 . Additionally, the physiological state of the organism, such as whether it is in a disease state like T2DM, can also affect the action of MPT0E014 .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide in lab experiments is its specificity for the BET enzyme. This allows researchers to study the specific effects of BET inhibition on gene expression and cancer cell growth. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the identification of biomarkers that can predict response to BET inhibition. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active research.
Métodos De Síntesis
(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide can be synthesized via a multi-step process that involves the reaction of indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with benzenesulfonyl chloride to form the benzenesulfonyl derivative. The benzenesulfonyl derivative is then reacted with hydroxylamine hydrochloride to form the corresponding hydroxamic acid, which is then coupled with (E)-3-bromoacrylamide to form this compound.
Aplicaciones Científicas De Investigación
(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-12,21H,(H,18,20)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHWQUHEYOFBKG-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)/C=C/C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.